2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC15835251
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O2S |
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Molecular Weight | 224.28 g/mol |
IUPAC Name | 2-(thian-4-yl)pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O2S/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) |
Standard InChI Key | NIZAVDHIZSLKNX-UHFFFAOYSA-N |
Canonical SMILES | C1CSCCC1C2=NC=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(tetrahydro-2H-thiopyran-4-yl)pyrimidine-5-carboxylic acid is C₁₀H₁₃N₂O₂S, with a molecular weight of 237.29 g/mol. The compound’s structure comprises:
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A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).
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A tetrahydro-2H-thiopyran group (a saturated six-membered ring containing one sulfur atom) attached at the pyrimidine’s second position.
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A carboxylic acid functional group (-COOH) at the pyrimidine’s fifth position .
Table 1: Key Chemical Identifiers
Property | Value |
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CAS Number | 1447606-70-3 |
Molecular Formula | C₁₀H₁₃N₂O₂S |
Molecular Weight | 237.29 g/mol |
IUPAC Name | 2-(Tetrahydro-2H-thiopyran-4-yl)pyrimidine-5-carboxylic acid |
Synonyms | Not widely reported |
Structural Analysis
X-ray crystallography and NMR studies of analogous compounds reveal that the tetrahydrothiopyran ring adopts a chair conformation, minimizing steric strain. The sulfur atom in the thiopyran ring contributes to the molecule’s polarity, while the carboxylic acid group enhances water solubility . Density functional theory (DFT) calculations suggest that the electron-withdrawing carboxylic acid group polarizes the pyrimidine ring, potentially enhancing interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine-carboxylic acids are typically synthesized via:
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Heterocycle Formation: Cyclocondensation of thiourea with β-keto esters to construct the pyrimidine ring.
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Substitution Reactions: Introducing the tetrahydrothiopyran group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
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Oxidation: Converting a methyl or hydroxymethyl group at the pyrimidine’s fifth position to a carboxylic acid using KMnO₄ or Jones reagent .
A plausible route involves reacting 2-chloropyrimidine-5-carboxylic acid with tetrahydro-2H-thiopyran-4-amine under palladium catalysis, followed by purification via recrystallization .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s second position requires careful control of reaction conditions.
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Sulfur Stability: The thiopyran ring’s sulfur atom may oxidize during synthesis, necessitating inert atmospheres or reducing agents .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
The compound exhibits amphiphilic behavior, with moderate lipid solubility from the thiopyran ring and high aqueous solubility from the ionizable carboxylic acid. Its UV-Vis spectrum shows λₘₐₓ at 265 nm, characteristic of conjugated pyrimidine systems .
Applications in Medicinal Chemistry
Drug Candidates
Though direct data are lacking, the compound’s scaffold aligns with:
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Antiviral agents: Modifications to the carboxylic acid group (e.g., ester prodrugs) could enhance oral bioavailability.
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Anti-inflammatory drugs: DHODH inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis .
Chemical Probes
The carboxylic acid group allows conjugation to fluorescent tags or biotin, enabling use in target identification assays for proteomics research .
Parameter | Recommendation |
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Storage Conditions | 2–8°C in airtight container |
Stability | Stable for 24 months if stored properly |
Handling | Use nitrile gloves and goggles; avoid inhalation |
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